molecular formula C18H14ClN5O B2988494 5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 895093-55-7

5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Cat. No.: B2988494
CAS No.: 895093-55-7
M. Wt: 351.79
InChI Key: USCRMXMQFHIXFU-UHFFFAOYSA-N
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Description

5-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H14ClN5O and its molecular weight is 351.79. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

Substituted 1,2,3-triazoles and 1,3,4-oxadiazoles have been utilized in catalysis, particularly in palladium(II) complexes that serve as high-turnover-number catalysts for C-C cross-coupling reactions. These reactions are crucial for creating carbon-carbon bonds in organic synthesis, highlighting the potential of similar compounds in facilitating green chemistry approaches through water-mediated catalytic cycles (Bumagin et al., 2018).

Anticancer and Antimicrobial Agents

Compounds featuring 1,3,4-oxadiazole and 1,2,3-triazole rings have shown promising anticancer and antimicrobial properties. Research indicates that these compounds can exhibit significant activity against various cancer cell lines and pathogenic microorganisms. The presence of these rings in molecules has been linked to potential utilization in overcoming resistance to pharmaceutical drugs, offering a pathway for the development of new therapeutic agents (Katariya et al., 2021).

Enzyme Inhibition

Related structures have been explored for their role in enzyme inhibition, demonstrating effectiveness against enzymes like lipase and α-glucosidase. This suggests that compounds with similar structural features could be explored for their potential in treating diseases related to these enzymes, such as obesity and diabetes (Bekircan et al., 2015).

Apoptosis Inducers

Some 1,2,4-oxadiazoles act as apoptosis inducers with specificity toward certain cancer cell lines. These findings point toward the potential application of structurally similar compounds in cancer therapy, possibly through the induction of programmed cell death in cancer cells (Zhang et al., 2005).

Corrosion Inhibition

Compounds containing 1,3,4-oxadiazole rings have been studied for their corrosion inhibition properties on metals in acidic environments. This suggests a potential application in the protection of industrial machinery and infrastructure, further emphasizing the versatility of these compounds in both biological and industrial applications (Ammal et al., 2018).

Properties

IUPAC Name

5-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O/c1-11-6-8-13(9-7-11)17-20-18(25-22-17)16-12(2)24(23-21-16)15-5-3-4-14(19)10-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCRMXMQFHIXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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